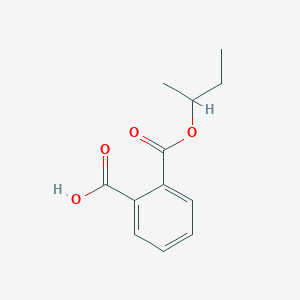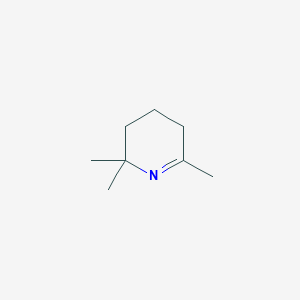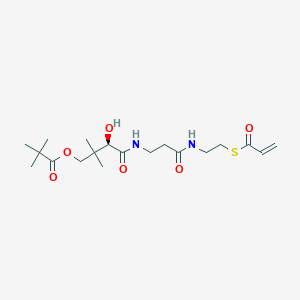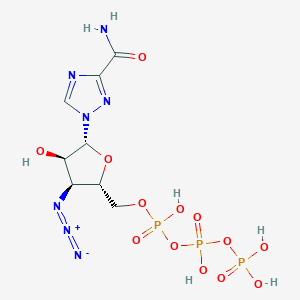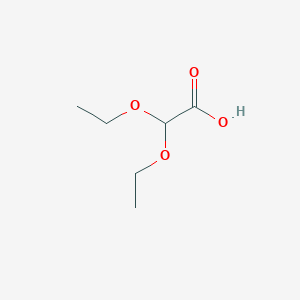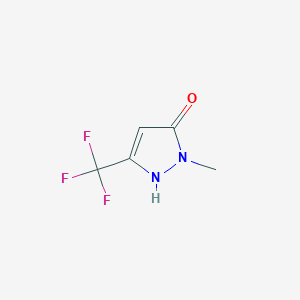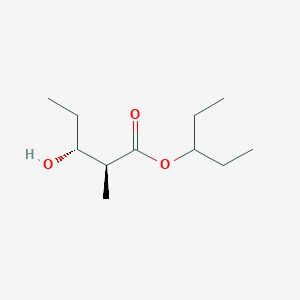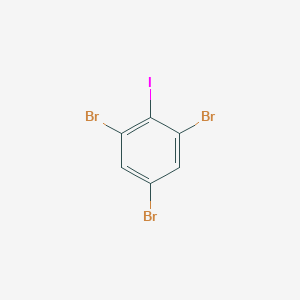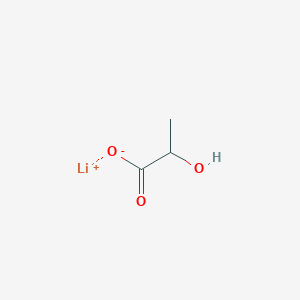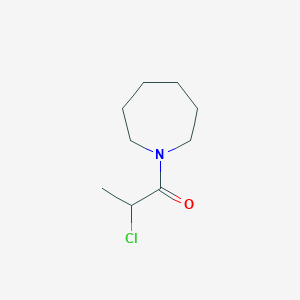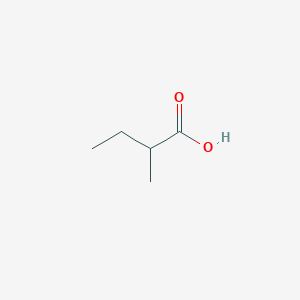
2-メチルブタン酸
概要
説明
2-メチルブタン酸は、2-メチル酪酸としても知られており、化学式CH₃CH₂CH(CH₃)CO₂Hを持つ分岐鎖アルキルカルボン酸です。短鎖脂肪酸に分類され、(R)-2-メチルブタン酸と(S)-2-メチルブタン酸の2つのエナンチオマーの形態で存在します。 この化合物は、カカオ豆やリンゴやアプリコットなどのさまざまな果物に自然に存在します .
合成経路と反応条件:
グリニャール反応: ラセミ2-メチルブタン酸は、グリニャール試薬の存在下で2-クロロブタンと二酸化炭素を反応させることによって調製できます.
不斉水素化: 2-メチルブタン酸のいずれかのエナンチオマーは、ルテニウム-BINAP触媒を用いたチグリン酸の不斉水素化によって合成できます.
工業的製造方法:
反応の種類:
酸化: 2-メチルブタン酸は、様々な誘導体を生成する酸化反応を起こすことができます。
還元: アルコールを生成するために還元できます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、典型的な還元剤です。
置換試薬: 塩化チオニルとアシルクロリドは、置換反応でよく使用されます。
主な生成物:
アミド、エステル、無水物、および塩化物: これらは、2-メチルブタン酸を含む置換反応から生成される主な生成物です.
科学的研究の応用
2-メチルブタン酸は、様々な分野で多様な用途を持っています。
化学: 他の有機化合物の合成における前駆体として使用されます。
生物学: この化合物は、代謝経路における役割と天然物における存在について研究されています。
医学: 潜在的な治療特性と薬物合成における役割について調査されています。
作用機序
2-メチルブタン酸は、様々な分子標的と経路との相互作用を通じてその効果を発揮します。メチル分岐脂肪酸のクラスに属し、アミド、エステル、無水物、および塩化物誘導体を形成することができます。 この化合物の作用機序は、他の分子の合成に影響を与えることができる代謝経路への取り込みを含みます .
類似化合物:
ブタン酸: 類似の性質を持つ直鎖カルボン酸ですが、メチル分岐はありません。
イソ吉草酸: 異なる分岐パターンを持つ別の分岐鎖カルボン酸です。
独自性: 2-メチルブタン酸は、その特定の分岐のために独特です。これは、その物理的および化学的性質に影響を与えます。 この分岐は、直鎖の対応物と比較して、沸点、融点、および反応性に影響を与える可能性があります .
類似化合物との比較
Butanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl branch.
Isovaleric Acid: Another branched-chain carboxylic acid with a different branching pattern.
Valeric Acid: A straight-chain carboxylic acid with one more carbon atom than 2-methylbutanoic acid
Uniqueness: 2-Methylbutanoic acid is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its straight-chain counterparts .
特性
IUPAC Name |
2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
| Record name | 2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer 934 [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of 2-methylbutanoic acid?
A1: 2-Methylbutanoic acid possesses a distinct sweaty, cheesy, or rancid aroma. This is often described as a key contributor to the characteristic aroma of various fermented foods and beverages. [, , , , , , ]
Q2: In what types of food and beverages is 2-methylbutanoic acid found?
A2: 2-Methylbutanoic acid is found in a wide range of fermented foods, including:
- Dairy products: Swiss cheese []
- Fruits: Apples [, , ] and strawberries [, ]
- Beverages: Apple cider [] and mead []
- Fermented soybean products: Chungkuk-jang []
Q3: How does the concentration of 2-methylbutanoic acid influence the aroma of apple juice?
A3: Higher concentrations of 2-methylbutanoic acid, along with its ethyl ester, were found to significantly contribute to a stronger and more pleasant aroma in apple juice. []
Q4: What is the primary metabolic pathway responsible for the formation of 2-methylbutanoic acid in fermented products?
A4: 2-Methylbutanoic acid is primarily formed through the Ehrlich pathway, a metabolic route involving the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms. []
Q5: Does the chirality of L-isoleucine influence the enantiomeric distribution of 2-methylbutanoic acid in fermented foods?
A5: While L-isoleucine possesses a chiral center, the analysis of various fermented foods revealed an almost 1:1 ratio of (S)- and (R)-2-methylbutanal, a precursor to 2-methylbutanoic acid in the Ehrlich pathway. This suggests that the chirality of L-isoleucine does not directly dictate the final enantiomeric distribution in the acid. []
Q6: How does acid stress affect the production of 2-methylbutanoic acid in Lactobacillus sanfranciscensis LSCE1?
A6: In the sourdough bacterium Lactobacillus sanfranciscensis LSCE1, acid stress was shown to induce a metabolic shift towards the overproduction of 2-methylbutanoic acid, potentially utilizing a novel biosynthetic pathway from leucine to generate energy and maintain redox balance. []
Q7: What is the role of 2-methylbutanoic acid production in Lactobacillus sanfranciscensis LSCE1 under acid stress?
A7: The overproduction of 2-methylbutanoic acid under acid stress is hypothesized to be a survival mechanism for Lactobacillus sanfranciscensis LSCE1, allowing it to maintain redox balance and generate energy through a newly proposed pathway involving leucine catabolism. []
Q8: Does the presence of 2-methylbutanoic acid in apple juice affect the growth of Penicillium expansum and patulin production?
A8: Research shows that 2-methylbutanoic acid and its ethyl ester significantly enhance patulin production by Penicillium expansum in apple juice in a concentration-dependent manner, although it doesn’t significantly affect the fungal growth. []
Q9: What is the molecular formula and weight of 2-methylbutanoic acid?
A9: The molecular formula of 2-methylbutanoic acid is C5H10O2, and its molecular weight is 102.13 g/mol.
Q10: Can you describe the enantioselective synthesis of 2-methylbutanoic acid methyl ester?
A10: Enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor compound, can be achieved using lipases such as Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus in organic solvents like isooctane. []
Q11: How can 2-methylbutanoic acid be separated into its enantiomers?
A11: 2-Methylbutanoic acid can be resolved into its enantiomers through diastereomeric crystallization. This process involves reacting the racemic mixture with an optically pure resolving agent, such as (R)-(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts can then be separated by multistage fractional crystallization in cross-current or countercurrent flow systems. []
Q12: What is the role of 2-methylbutanoic acid in the synthesis of ferroelectric liquid crystals?
A12: (S)-(+)-2-Methylbutanoic acid serves as a starting material in the synthesis of ester benzoate type ferroelectric liquid crystals. It is first converted to (S)-(+)-p-hydroxyphenyl-2-methylbutanoate, which is then esterified with acryloyloxy butyloxy benzoic acid to yield the final liquid crystal. [, ]
Q13: What spectroscopic data can be used to characterize 2-methylbutanoic acid?
A13: Various spectroscopic methods can be employed to characterize 2-methylbutanoic acid, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify 2-methylbutanoic acid in complex mixtures, such as those found in fermented foods and biological samples. [, , , , , , , , , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: 1H- and 13C-NMR can differentiate between the diastereomeric esters formed by reacting 2-methylbutanoic acid with (R)-(–)-pantolactone, enabling the determination of enantiomeric composition. []
- Fourier-transform infrared (FT-IR) spectroscopy: FT-IR is useful for identifying characteristic functional groups, such as the ester bond in 2-methylbutanoic acid-derived compounds. [, ]
Q14: What is the significance of camphor and 1,8-cineole found in Argania spinosa fruit pulp essential oil?
A14: The presence of camphor and 1,8-cineole in Argania spinosa fruit pulp essential oil suggests potential applications as an insect repellent, offering a valuable use for the fruit pulp, which is typically considered a waste product. []
Q15: How does the presence of an immiscible liquid phase affect the yield of pivalic acid in the Koch synthesis using isobutanol?
A15: Adding an immiscible liquid phase, like heptane, to the Koch synthesis of pivalic acid from isobutanol, using sulfuric acid as a catalyst, improves both pivalic acid yield and selectivity. This is attributed to the extraction of reaction products into the immiscible phase, which helps maintain a higher acidity in the catalyst solution. [, ]
Q16: How do different Bacillus species suppress the growth and sporulation of Magnaporthe oryzae Triticum?
A16: Bacillus species, including B. subtilis, B. velezensis BTS-4, and B. velezensis BTLK6A, can suppress the growth and sporulation of the wheat blast fungus Magnaporthe oryzae Triticum by producing volatile organic compounds (VOCs) such as hexanoic acid, 2-methylbutanoic acid, and phenylethyl alcohol. These VOCs act in a dose-dependent manner to inhibit the fungus. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)

